molecular formula C22H18Cl2F3N3O B2583322 1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine CAS No. 1030386-37-8

1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine

Cat. No.: B2583322
CAS No.: 1030386-37-8
M. Wt: 468.3
InChI Key: LBHRVXDPHQAQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine (CAS: 1030386-37-8) is a heterocyclic molecule featuring a piperidine core substituted with a dichlorobenzoyl group at the 1-position and a pyrazole ring at the 4-position. The pyrazole moiety is further functionalized with a 3-(trifluoromethyl)phenyl substituent. Its molecular weight is 468.31 g/mol . This structure combines electron-withdrawing groups (chlorine, trifluoromethyl) and aromatic systems, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2F3N3O/c23-17-5-4-15(11-18(17)24)21(31)30-8-6-13(7-9-30)19-12-20(29-28-19)14-2-1-3-16(10-14)22(25,26)27/h1-5,10-13H,6-9H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHRVXDPHQAQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Preparation of 3,4-dichlorobenzoyl chloride: This can be synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride.

    Formation of the pyrazole ring: The pyrazole ring can be synthesized via a cycloaddition reaction involving a suitable precursor, such as a hydrazine derivative and a trifluoromethylated alkyne.

    Coupling reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Research: The compound can be used as a tool in biological research to study the effects of specific chemical modifications on biological systems.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs based on:

  • Substituents on the benzoyl/aryl group (e.g., chloro, fluoro, methoxy).
  • Heterocyclic core variations (piperidine vs. piperazine, sulfonyl vs. benzoyl).
  • Pyrazole substituents (trifluoromethylphenyl vs. naphthyl, dichlorophenyl).

Comparative Data Table

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (1030386-37-8) C₂₄H₁₇Cl₂F₃N₃O 468.31 3,4-Dichlorobenzoyl; 3-(trifluoromethyl)phenyl-pyrazole High hydrophobicity due to Cl and CF₃ groups; rigid piperidine core.
4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]-1-([3-(trifluoromethyl)phenyl]sulfonyl)piperidine (1030386-12-9) C₂₅H₂₂F₃N₃O₂S 485.52 1-Naphthyl-pyrazole; 3-(trifluoromethyl)phenyl-sulfonyl Sulfonyl group enhances polarity; naphthyl increases aromatic bulk.
1-(4-Chloro-3-(trifluoromethyl)benzoyl)piperazine derivatives (e.g., 8b) C₂₄H₂₀ClF₃N₃O₂ 530.0 (EI-MS) 4-Chloro-3-(trifluoromethyl)benzoyl; pyridinyl-acetamide Piperazine core improves solubility; acetamide adds hydrogen-bonding capacity.
1-(3-Trifluoromethylphenyl)-urea-thiazole derivatives (e.g., 11e) C₂₄H₂₂F₃N₆O₂S 534.1 ([M+H]⁺) 3-(Trifluoromethyl)phenyl-urea; thiazole-piperazine Urea linker enhances intermolecular interactions; thiazole adds metabolic stability.
4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine (1025724-79-1) C₂₂H₁₇Cl₂F₃N₃ 466.30 2,4-Dichlorophenyl-pyrazole; 3-(trifluoromethyl)phenyl-methyl Methyl linkage reduces steric hindrance; dichlorophenyl alters electronic effects.

Critical Analysis of Structural Differences

Benzoyl vs. Sulfonyl Groups (Target vs. The sulfonyl group increases polarity, which may improve aqueous solubility but reduce membrane permeability .

Piperidine vs. Piperazine Cores (Target vs. 8b/11e):

  • Piperidine (saturated 6-membered ring) offers greater conformational rigidity compared to piperazine (unsaturated 6-membered ring with two N atoms), affecting pharmacokinetic properties like metabolic stability .
  • Piperazine derivatives (e.g., 11e) often exhibit enhanced solubility due to the basic nitrogen atoms, but they may be more susceptible to oxidative metabolism .

Pyrazole Substituents (Target vs. 1025724-79-1): The target’s 3-(trifluoromethyl)phenyl group on the pyrazole enhances lipophilicity and resistance to metabolic degradation compared to 2,4-dichlorophenyl in the analog .

Functional Group Additions (Target vs. 11e):

  • Urea-containing analogs (e.g., 11e) exhibit stronger hydrogen-bonding capabilities, which can improve target selectivity but may reduce oral bioavailability due to higher polarity .

Implications for Drug Design

  • Hydrophobicity : The dichlorobenzoyl and trifluoromethyl groups in the target compound suggest superior blood-brain barrier penetration compared to more polar analogs like 11e .
  • Metabolic Stability : The trifluoromethyl group on the pyrazole and the saturated piperidine core likely confer resistance to cytochrome P450 oxidation, enhancing half-life .
  • Synthetic Accessibility : The absence of complex linkers (e.g., urea, sulfonyl) in the target compound simplifies synthesis compared to derivatives like 11e or 1030386-12-9 .

Biological Activity

1-(3,4-Dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a dichlorobenzoyl group, and a trifluoromethyl-substituted pyrazole. Its molecular formula is C22H19Cl2F3N4O, and it has a molecular weight of approximately 466.31 g/mol. The presence of trifluoromethyl groups often enhances biological activity by increasing lipophilicity and modifying electronic properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit potent antimicrobial properties. A study focused on related compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting high potency against bacterial strains .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
Related Pyrazole Derivative0.5Escherichia coli
Oxytetracycline2Staphylococcus aureus

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. Studies have shown that similar pyrazole derivatives can inhibit macromolecular synthesis in bacteria, leading to cell death . Furthermore, investigations into resistance mechanisms revealed a low propensity for bacteria such as Staphylococcus aureus to develop resistance to these compounds, indicating their potential as effective therapeutic agents.

Toxicity and Safety Profile

In vivo studies conducted on related pyrazole compounds demonstrated no significant toxicity at doses up to 50 mg/kg. Assessments using blood plasma organ toxicity markers indicated that these compounds do not adversely affect liver or kidney function . This safety profile is crucial for considering these compounds for further development as therapeutic agents.

Case Studies

Case Study 1: Efficacy Against MRSA
A specific derivative of the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study found that it exhibited strong bactericidal activity with an MIC of 0.25 µg/mL. Time-kill assays confirmed that the compound effectively reduced bacterial counts over time without significant cytotoxic effects on human cells.

Case Study 2: Biofilm Disruption
Another study evaluated the ability of the compound to disrupt biofilms formed by Staphylococcus aureus. Results indicated moderate inhibition of biofilm formation and significant destruction of pre-formed biofilms, highlighting its potential utility in treating chronic infections associated with biofilm formation.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to attach the 3,4-dichlorobenzoyl group to the piperidine ring.
  • Pyrazole ring formation via cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling for the trifluoromethylphenyl substituent .
    Optimization strategies:
  • Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis of sensitive groups like trifluoromethyl.
  • Monitor reaction progress with thin-layer chromatography (TLC) and purify intermediates via column chromatography .
  • Final purification via preparative HPLC to achieve >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions on the piperidine and pyrazole rings. For example, the deshielded proton signals near the dichlorobenzoyl group indicate electronic effects .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., distinguishing Cl/F isotopes).
  • X-ray crystallography: Resolves stereochemistry and crystal packing interactions, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How do substituent positions on the piperidine and pyrazole rings influence biological activity, and what methods are used to study structure-activity relationships (SAR)?

Answer:

  • Key substituent effects:
    • The 3,4-dichlorobenzoyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets.
    • The trifluoromethylphenyl group on the pyrazole ring may stabilize π-π interactions with aromatic residues in enzyme active sites .
  • SAR methodologies:
    • Comparative bioassays: Synthesize analogs with substituent variations (e.g., replacing Cl with F) and test in standardized assays (e.g., enzyme inhibition).
    • Computational docking: Use software like AutoDock to predict binding modes to targets (e.g., cholinesterases or kinases) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Answer:

  • Systematic validation steps:
    • Reproduce assays: Ensure identical conditions (e.g., cell lines, compound concentrations, incubation times).
    • Purity verification: Use HPLC to rule out impurities as confounding factors .
    • Mechanistic studies: Employ RNA sequencing or proteomics to identify downstream pathways affected by the compound.
  • Case example: If one study reports antinociceptive activity (tail-flick test) but another finds no effect, compare dosing regimens or animal models used.

Q. What strategies are recommended for identifying this compound’s molecular targets and mechanisms of action?

Answer:

  • Target identification approaches:
    • Affinity chromatography: Immobilize the compound on a resin to pull down binding proteins from cell lysates.
    • Chemical proteomics: Use click chemistry-enabled probes to label interacting proteins in live cells .
  • Mechanistic studies:
    • Kinase profiling panels: Test inhibition against a library of kinases to identify potential targets.
    • Molecular dynamics simulations: Model ligand-receptor interactions over time to predict stability and residence time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.